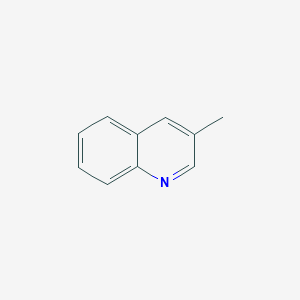

3-Methylquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBDAFLSBDGPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210108 | |

| Record name | 3-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00953 [mmHg] | |

| Record name | 3-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-58-8 | |

| Record name | 3-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC9RBW2G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methylquinoline and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The foundational methods for constructing the quinoline ring system have been refined over many years, each offering distinct advantages and challenges in the synthesis of specifically substituted derivatives like 3-methylquinoline.

Skraup Synthesis and its Modifications

The Skraup synthesis is a cornerstone of quinoline chemistry, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.netuniroma1.it In the archetypal reaction, dehydration of glycerol by sulfuric acid forms acrolein in situ. youtube.com This is followed by a Michael addition of the aniline to the acrolein, cyclization, and subsequent oxidation to yield the quinoline ring. youtube.com

For the synthesis of this compound, a modification of the Skraup reaction is necessary, as the standard procedure with glycerol and aniline yields unsubstituted quinoline. A key modification involves the use of crotonaldehyde (B89634) instead of glycerol. The reaction of an aniline with crotonaldehyde under acidic conditions and in the presence of an oxidizing agent can lead to the formation of this compound. The methyl group from crotonaldehyde is incorporated at the 3-position of the quinoline ring. The reaction is known to be vigorous and requires careful temperature control. researchgate.net

Historically, modifications to the Skraup synthesis have aimed to moderate the often violent reaction conditions and improve yields. The use of milder oxidizing agents than nitrobenzene, such as arsenic acid, has been explored. wikipedia.org Additionally, the presence of ferrous sulfate (B86663) is often employed to control the reaction rate. wikipedia.org

| Reactants | Reagents/Catalysts | Conditions | Product | Yield | Reference(s) |

| Aniline, Crotonaldehyde | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Heating | This compound | Variable | researchgate.net |

Doebner-Miller Reaction Variants

The Doebner-Miller reaction is a versatile and widely used method for quinoline synthesis, often considered a variation of the Skraup synthesis. acs.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, which can be a Brønsted or Lewis acid. acs.orgwikipedia.org

Specifically for the synthesis of this compound, the reaction of aniline with crotonaldehyde is a direct application of the Doebner-Miller methodology. The reaction proceeds through the formation of a β-anilino aldehyde intermediate, which then undergoes cyclization and oxidation to afford the final product. One of the key advantages of the Doebner-Miller reaction is that the α,β-unsaturated carbonyl compound can be formed in situ from the aldol (B89426) condensation of aldehydes or ketones, a variant known as the Beyer method. acs.org

Various acid catalysts have been employed to promote the Doebner-Miller reaction, including hydrochloric acid, sulfuric acid, and Lewis acids like tin tetrachloride and scandium(III) triflate. acs.orgwikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting this compound.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Product | Reference(s) |

| Aniline | Crotonaldehyde | HCl, H₂SO₄, or Lewis Acids | This compound | acs.orgwikipedia.org |

Combes-Limpach Condensation and Related Methods

The Combes and Conrad-Limpach syntheses are related methods that typically yield substituted quinolines. The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgnih.gov This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.org

The Conrad-Limpach synthesis, on the other hand, utilizes the condensation of anilines with β-ketoesters. mdpi.com Depending on the reaction conditions (kinetic vs. thermodynamic control), this reaction can lead to either 4-hydroxyquinolines or 2-hydroxyquinolines.

While not the most direct route to this compound itself, these methods are crucial for synthesizing derivatives that can be further modified. For instance, the use of a β-diketone or β-ketoester with an appropriately placed methyl group can lead to a quinoline with a methyl substituent at a position that could potentially be isomerized or used to direct further reactions to obtain the 3-methyl derivative. The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikiwand.com

| Aniline Derivative | Carbonyl Compound | Conditions | Product Type | Reference(s) |

| Aniline | β-Diketone | Acid-catalyzed cyclization | 2,4-Disubstituted quinoline | wikipedia.orgnih.gov |

| Aniline | β-Ketoester | Thermal condensation | 4-Hydroxyquinoline or 2-Hydroxyquinoline | mdpi.com |

Friedländer Annulation and Derivatives

The Friedländer synthesis is a straightforward and widely applicable method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.org

To synthesize this compound via the Friedländer annulation, 2-aminobenzaldehyde (B1207257) can be reacted with propionaldehyde (B47417). The α-methylene group of propionaldehyde attacks the carbonyl group of 2-aminobenzaldehyde, followed by an intramolecular cyclization and dehydration to form the quinoline ring with a methyl group at the 3-position. A variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids, have been shown to be effective in promoting this reaction. wikipedia.org

A significant advantage of the Friedländer synthesis is its regioselectivity when using unsymmetrical ketones, although this is not a concern in the synthesis of this compound from propionaldehyde. Modified procedures, such as domino nitro reduction-Friedländer heterocyclization, have been developed to expand the scope of available starting materials, for instance, by reducing a 2-nitrobenzaldehyde (B1664092) in situ. nih.gov

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Product | Reference(s) |

| 2-Aminobenzaldehyde | Propionaldehyde | Acid or Base | This compound | wikipedia.orgorganic-chemistry.org |

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikiwand.comwikipedia.org The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound. wikiwand.comwikipedia.org Subsequent cyclization and dehydration yield the quinoline derivative.

For the synthesis of a this compound derivative, isatin can be reacted with propionaldehyde. This would lead to the formation of this compound-4-carboxylic acid. This derivative can then be decarboxylated, typically by heating, to yield this compound. The Pfitzinger reaction is generally efficient, but the isolation of the product can sometimes be complicated by the formation of resinous byproducts.

| Isatin Derivative | Carbonyl Compound | Conditions | Primary Product | Reference(s) |

| Isatin | Propionaldehyde | Basic (e.g., KOH) | This compound-4-carboxylic acid | wikiwand.comwikipedia.orgui.ac.id |

Regioselective Synthesis of this compound Structures

Modern synthetic methodologies have increasingly focused on the development of highly regioselective reactions for the synthesis of substituted heterocycles, including this compound. These methods often employ transition metal catalysts to achieve C-H activation and functionalization, offering novel and efficient routes to the target molecule.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 3-substituted quinolines. For example, palladium-catalyzed reactions can be used to couple a quinoline precursor with a methylating agent. nih.govrsc.org

More recently, direct C-H activation has become a prominent strategy. Rhodium-catalyzed C-H bond activation of quinolines has been systematically studied, allowing for the selective functionalization at various positions. nih.govacs.orgresearchgate.net While the 3-position can sometimes be elusive, the strategic placement of directing groups or the use of specific catalysts can favor functionalization at this site. Copper-catalyzed syntheses have also been developed for the preparation of substituted quinolines under mild conditions. acs.orgrsc.orgbeilstein-journals.orgnih.gov These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups.

These contemporary methods provide valuable alternatives to the classical syntheses, often with improved yields, milder reaction conditions, and greater control over the regiochemical outcome.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| C-H Activation | Rhodium complexes | Selective functionalization of quinoline C-H bonds | nih.govacs.orgresearchgate.net |

| Cross-Coupling/Annulation | Copper catalysts | Mild reaction conditions, good yields, high regioselectivity | acs.orgrsc.orgbeilstein-journals.orgnih.gov |

| Cross-Coupling | Palladium catalysts | Versatile for C-C bond formation | nih.govrsc.org |

Advanced Synthetic Strategies

Advanced synthetic strategies for quinoline frameworks have moved beyond classical methods, incorporating novel catalytic systems and multi-step protocols to enhance efficiency, selectivity, and environmental compatibility. These modern techniques are crucial for accessing complex quinoline derivatives required for various applications.

Wittig-Olefination–Claisen-Rearrangement Protocols for this compound-4-Carbaldehydes

The synthesis commences with o-nitrobenzaldehydes as the starting material. d-nb.info The key steps are outlined as follows:

Wittig Reaction : The initial step involves a Wittig reaction between an o-nitrobenzaldehyde and crotyloxymethylene triphenylphosphorane. This reaction forms the corresponding crotyl vinyl ethers. beilstein-journals.orgnih.gov

Claisen Rearrangement : The resulting crotyl vinyl ether undergoes a thermal researchgate.netresearchgate.net-sigmatropic Claisen rearrangement when heated in a solvent such as xylene. nih.govd-nb.info This rearrangement yields a 4-pentenal (B109682) derivative. beilstein-journals.org

Protection and Cleavage : The aldehyde group of the 4-pentenal is protected as an acetal. Following protection, the terminal olefin is subjected to oxidative cleavage, which furnishes a nitroaldehyde intermediate. nih.govd-nb.info

Reductive Cyclization : The final step is the reductive cyclization of the nitroaldehyde intermediate. This ring-closure reaction proceeds in excellent yields to form the desired this compound-4-carbaldehyde. beilstein-journals.orgnih.gov

This five-step procedure represents an efficient and well-established pathway for the preparation of various substituted this compound-4-carbaldehydes from readily available o-nitrobenzaldehydes. nih.govd-nb.info

Table 1: Key Stages of the Wittig-Olefination–Claisen-Rearrangement Protocol

| Step | Reaction Type | Reactants | Intermediate/Product | Key Conditions |

|---|---|---|---|---|

| 1 | Wittig Olefination | o-Nitrobenzaldehyde, Crotyloxymethylene triphenylphosphorane | Crotyl vinyl ether | - |

| 2 | Claisen Rearrangement | Crotyl vinyl ether | 4-Pentenal | Heating under reflux in xylene |

| 3 | Protection & Cleavage | 4-Pentenal | Nitroaldehyde | Acetal protection, then oxidative cleavage |

Catalytic Approaches for this compound Synthesis

Catalysis offers a powerful toolkit for the synthesis of quinolines, enabling reactions that are often more efficient, selective, and sustainable than traditional stoichiometric methods. The field encompasses a wide range of catalysts, from transition metals to enzymes and novel materials.

Transition metals are extensively used to catalyze the formation of quinoline rings and the functionalization of existing quinoline scaffolds. ias.ac.in A notable application is the auto-transfer hydrogenative (ATH) reaction for the C-alkylation of methyl-substituted N-heteroarenes, such as 2-methylquinoline (B7769805), using alcohols as alkylating agents. mdpi.com This process involves the transition-metal-catalyzed dehydrogenation of an alcohol to an aldehyde, followed by condensation with the methylquinoline and subsequent hydrogenation of the resulting C=C bond. mdpi.com

Catalysts based on both precious metals (Ir, Pt, Ru) and earth-abundant metals (Ni, Co, Fe, Mn) have proven effective. mdpi.com For instance, a pincer manganese complex has demonstrated high catalytic activity for the reaction between 2-methylquinoline and various benzyl (B1604629) alcohols, achieving yields of up to 98%. mdpi.com Chiral cationic ruthenium(II) and iridium complexes are also highly effective for the asymmetric hydrogenation of quinoline derivatives, producing 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity. nih.gov Furthermore, palladium-catalyzed Sonogashira coupling has been employed in domino reactions to construct quinoline motifs from benzimidoyl chlorides and 1,6-enynes. ias.ac.in

Table 2: Comparison of Metal Catalysts in the C-Alkylation of 2-Methylquinoline with Benzyl Alcohol

| Catalyst Type | Metal | Ligand/Complex | Base | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Noble Metal | Iridium | [Cp*IrCl2]2 | t-BuOK | 110 | 95 | mdpi.com |

| Noble Metal | Ruthenium | [Ru(p-cymene)Cl2]2 | t-BuOK | 110 | 81 | mdpi.com |

| Earth-Abundant | Manganese | Mn-1 (Pincer) | t-BuOK | 140 | 98 | mdpi.com |

| Earth-Abundant | Iron | Fe(acac)3 | t-BuOK | 130 | 70 | mdpi.com |

| Earth-Abundant | Cobalt | Co-2 Complex | t-BuOK | 130 | 96 | mdpi.com |

Organocatalysis and biocatalysis represent metal-free approaches to quinoline synthesis, offering high selectivity and environmentally benign reaction conditions.

In organocatalysis, small organic molecules are used to accelerate reactions. For example, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used to promote a cascade Michael addition/cyclization reaction to assemble highly functionalized quinolines. researchgate.net Similarly, L-proline has been found to be an efficient catalyst for the Knoevenagel condensation of 2-aminoaryl ketones with active methylene (B1212753) compounds to afford quinoline derivatives. researchgate.net

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations. A notable example is the use of monoamine oxidase (MAO-N) enzymes for the aerobic oxidation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. nih.govacs.org The MAO-N D11 variant has proven to be particularly efficient, converting various substituted THQs into quinolines. nih.gov This biocatalytic aromatization is highly specific and operates under mild conditions, avoiding the need for harsh chemical oxidants. acs.org Another biocatalyst, horseradish peroxidase (HRP), has been used for the annulation/aromatization of N-cyclopropyl-N-alkylanilines to produce 2-quinolone compounds. nih.gov

Table 3: Biocatalytic Aromatization of Substituted Tetrahydroquinolines (THQs) using MAO-N D11

| Substrate | Substituent on THQ | Product | Conversion (%) | Ref. |

|---|---|---|---|---|

| 1a | Unsubstituted | Quinoline | 56 | nih.govacs.org |

| 1b | 6-Methyl | 6-Methylquinoline (B44275) | 60 | acs.org |

| 1c | 6-Methoxy | 6-Methoxyquinoline | 65 | acs.org |

| 1f | 6-Chloro | 6-Chloroquinoline | 70 | acs.org |

| 1l | 2-Methyl | 2-Methylquinoline | 52 | acs.org |

| 1m | 4-Methyl | 4-Methylquinoline | 13 | acs.org |

A cutting-edge catalytic approach involves the use of molecular ferroelectric materials. researchgate.netrepec.org Research has demonstrated that the molecular ferroelectric crystal TMCM-CdCl₃ (TMCM = trimethylchloromethylammonium) can effectively catalyze the one-pot construction of substituted quinoline derivatives. researchgate.net This method proceeds via a [3 + 2 + 1] annulation of anilines and terminal alkynes, using N,N-dimethylformamide (DMF) as the carbon source. repec.org

The catalytic activity is triggered by applying ultrasonic conditions to the ferroelectric crystal. researchgate.net The periodic pressure changes from ultrasound induce changes in the material's spontaneous polarization, leading to the release of free charges from the surface of the nano-sized ferroelectric domains. researchgate.netrepec.org These surface charges then interact with the substrates in the solution, initiating the critical redox processes required for the annulation reaction to occur. researchgate.net This work pioneers the use of molecular ferroelectric crystals as catalysts for organic synthesis, expanding the potential applications of ferroelectric materials. repec.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. nih.gov These approaches focus on using less hazardous materials, alternative energy sources, and efficient, atom-economical reactions. nih.govnih.gov

Key green strategies include:

Alternative Energy Sources : Microwaves and ultrasound have been employed to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netnih.gov Visible-light photocatalysis, using an iron(III) chloride–phenanthroline complex, has been developed as a cleaner method for the direct hydroxyalkylation of quinoline. mdpi.com

Green Solvents : Water has been used as a green solvent for the synthesis of pyrimido[4,5-b]quinolones catalyzed by Fe₃O₄ nanoparticles. nih.gov Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have also been utilized as environmentally benign reaction media for synthesizing quinazolinone derivatives, a related class of heterocycles. doaj.org

Nanocatalysis : The use of heterogeneous nanocatalysts is a prominent green approach. nih.gov These catalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄ NPs), offer high efficiency and can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. nih.gov This simplifies product purification and reduces waste. nih.gov

Multicomponent Reactions (MCRs) : One-pot MCRs are inherently atom-economical and efficient, as they combine multiple starting materials into a complex product in a single step, reducing the need for intermediate separation and purification. researchgate.net

These green methodologies provide powerful and sustainable alternatives to classical synthetic routes for quinolines. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.govnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields compared to conventional heating methods. nih.govnih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

A notable example is the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one, a derivative of this compound. wjbphs.comwjbphs.com In a one-step protocol, this compound was successfully synthesized from cyclohexane-1,3-dione and methacrylic acid using microwave heating in the presence of a proline catalyst, achieving a high yield of 98%. wjbphs.comwjbphs.com The reaction proceeds through a sequence of in-situ Michael addition, cyclization, and aromatization. wjbphs.com

Another application involves the Vilsmeier-Haack reaction for the synthesis of quinoline-3-carbaldehydes. For instance, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde was prepared by heating a substituted acetanilide (B955) with a mixture of dimethylformamide (DMF) and phosphorus oxychloride under microwave irradiation for one hour. jmpas.com This intermediate serves as a versatile starting material for a variety of 3-substituted quinoline derivatives. jmpas.com The efficiency of microwave-assisted synthesis is also demonstrated in the Skraup synthesis of 7-amino-8-methylquinoline, where the reaction time was significantly decreased compared to conventional heating, although the yield was not improved in this specific case. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives

| Starting Materials | Product | Catalyst/Conditions | Yield | Ref. |

|---|---|---|---|---|

| Cyclohexane-1,3-dione, Methacrylic acid | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | Proline, Microwave | 98% | wjbphs.com, wjbphs.com |

| Substituted acetanilide, DMF/POCl₃ | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Microwave | 94% | jmpas.com |

| 2,6-diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | 7-amino-8-methylquinoline | Microwave | - | nih.gov |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile organic solvents. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts. rsc.orgnih.gov

One effective approach involves the use of Lewis acid catalysts. Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for the Friedländer reaction between 2-aminoarylketones and compounds with an active methylene group, affording desired quinolines in yields of 75–92% under solvent-free conditions. rsc.org Similarly, ceric ammonium (B1175870) nitrate (B79036) (10 mol %) has been used to catalyze the Friedländer annulation at ambient temperature, generating a wide range of quinoline derivatives. nih.gov

Recent research has also focused on developing heterogeneous catalysts for solvent-free quinoline synthesis. A metal-free catalyst, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H), has shown high efficiency. nih.gov Optimization studies revealed that a 10 wt% loading of this catalyst at 100°C under solvent-free conditions maximized the quinoline yield. nih.gov The catalyst demonstrated excellent recyclability, maintaining its structure and a high yield (dropping from 97% to 87%) after six cycles. nih.gov Other heterogeneous catalysts like Amberlyst-15 have also been employed, although these often require a solvent like ethanol (B145695). nih.gov

Table 2: Catalysts for Solvent-Free Friedländer Synthesis of Quinolines

| Catalyst | Substrates | Conditions | Yield | Ref. |

|---|---|---|---|---|

| In(OTf)₃ | 2-aminoarylketones, Active methylene compounds | Solvent-free | 75-92% | rsc.org |

| Ceric Ammonium Nitrate | 2-aminoarylketones, Active methylene compounds | Ambient temp. | - | nih.gov |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | 2-aminoarylketone | 100 °C, Solvent-free | up to 97% | nih.gov |

Photocatalytic Synthesis

Photocatalytic methods, which utilize light to drive chemical reactions, represent a sustainable and mild approach to synthesis. The Povarov reaction, a [4+2] cycloaddition, is a key method for synthesizing tetrahydroquinolines, which can be subsequently aromatized to quinolines. rsc.org Visible-light photocatalysis has been successfully applied to this reaction. rsc.orgacs.org

One approach involves a dual-catalyst system comprising a photocatalyst and a proton reduction co-catalyst to synthesize quinolines from anilines and aldehydes. acs.org This method operates under very mild conditions without the need for a sacrificial oxidant and produces H₂ as a byproduct. acs.org Another variation is the iridium-photocatalyzed reverse polarity Povarov reaction, where a nucleophilic α-amino radical is generated from an aryl imine through a proton-coupled electron transfer process. rsc.org This radical then adds to electron-deficient alkenes to yield substituted tetrahydroquinolines with high yields and good diastereoselectivity. rsc.org

A highly efficient molecular iodine-mediated formal [3+2+1] cycloaddition has also been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. nih.gov In this Povarov-type reaction, the methyl group of the ketone serves as a unique reactive input. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms behind the formation of this compound is crucial for optimizing synthetic routes and developing new catalysts. A combination of spectroscopic techniques and computational studies has provided deep insights into the reaction pathways.

Reaction Pathway Elucidation using Spectroscopic Techniques (e.g., ¹³C NMR, FT-IR)

Spectroscopic methods are indispensable tools for elucidating the complex structures of reaction products and intermediates, thereby shedding light on the reaction pathway. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and particularly nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and 2D NMR experiments like H,H-TOCSY, HSQC, and HMBC) are routinely used to confirm the structures of synthesized quinoline derivatives. researchgate.netmdpi.com

A key study utilized ¹³C-labeled substrates to probe the mechanism of quinoline formation from the reaction of N-methylacetanilide with zinc chloride. sci-hub.se When N-methylpropionanilide was used as the starting material, this compound was formed as expected. The use of [1-¹³C-acetyl]-N-methylacetanilide resulted in quinoline enriched at the C-4 position, while [N-methyl-¹³C]-N-methylacetanilide yielded quinoline labeled at the C-2 position. sci-hub.se These findings, established through ¹³C NMR analysis, supported a new mechanism for quinoline formation, differing from previously proposed pathways. sci-hub.se Such isotopic labeling studies provide definitive evidence for the rearrangement and incorporation of atoms during the cyclization process. The chemical shifts observed in ¹H and ¹³C NMR spectra are fundamental for structural assignment. researchgate.netchemicalbook.com

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts play a pivotal role in directing the course of quinoline synthesis, particularly in the Friedländer reaction. Two primary mechanisms are generally considered for the Friedländer synthesis. wikipedia.org The first involves an initial aldol addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration and subsequent imine formation to yield the quinoline ring. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination. wikipedia.org

Lewis acids are common catalysts that facilitate these steps. For example, neodymium(III) nitrate hexahydrate has been shown to be an effective catalyst in ethanol at room temperature. organic-chemistry.org The catalyst's role is to activate the carbonyl groups, promoting both the initial condensation and the subsequent cyclodehydration steps. wikipedia.orgorganic-chemistry.org Similarly, propylphosphonic anhydride (B1165640) (T3P®) acts as a promoter, and its hydrolysis upon workup simplifies product purification. researchgate.net

Computational studies using Density Functional Theory (DFT) have provided further insight into the reaction mechanisms at a molecular level. DFT calculations can model reaction pathways, determine the stability of intermediates and transition states, and explain the structure-activity relationship of different catalysts. nih.gov For instance, DFT studies on the hydrodenitrogenation of quinoline over Ni-promoted MoS₂ catalysts have shown how the morphology of the active site influences the reaction pathway, dictating which hydrogenation and denitrogenation products are formed. nih.gov Such theoretical investigations are also used to analyze the electronic properties (e.g., HOMO-LUMO energy gap) of synthesized quinoline derivatives, which helps in understanding their reactivity. nih.govrsc.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Methylquinoline and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules like 3-methylquinoline. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, the connectivity and spatial arrangement of atoms within the molecule can be determined.

1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR, DEPT-135)

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment. ¹H NMR provides information about the different types of protons and their environments, while ¹³C NMR reveals the different types of carbon atoms. The chemical shifts and multiplicities in these spectra are indicative of the functional groups and their positions in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl group protons rsc.orgmdpi.com. Similarly, the ¹³C NMR spectrum shows signals corresponding to the various carbon atoms of the quinoline (B57606) ring system and the methyl group rsc.orgmdpi.com.

Two-dimensional (2D) NMR techniques offer more detailed connectivity information. COSY (Correlation Spectroscopy) experiments correlate protons that are coupled to each other, helping to establish proton-proton connectivities within spin systems acs.org. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments provide correlations between protons and carbons. HSQC correlates carbons directly bonded to protons, while HMBC reveals correlations between carbons and protons that are two or three bonds away. These 2D techniques are particularly useful for unambiguously assigning signals in complex spectra and confirming the structural assignments derived from 1D NMR data acs.orgmdpi.com.

DEPT (Distortionless Enhancement by Polarization Transfer) is another valuable NMR technique, specifically for ¹³C NMR. DEPT-135 spectra differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons based on the phase of their signals, while quaternary carbons (C) are typically absent blogspot.com. This technique helps in determining the number of protons attached to each carbon atom, aiding in peak assignment and structural confirmation mdpi.comrsc.orgdoaj.org.

Chemical Shift Analysis and Structural Assignments

The chemical shifts of nuclei in NMR spectra are influenced by their electronic environment. By comparing experimental chemical shifts to known values for similar compounds or to theoretically calculated values, specific atoms and functional groups within the molecule can be assigned to their corresponding signals mdpi.commdpi.comgoogle.co.inderpharmachemica.com. For this compound and its analogs, the chemical shifts of the aromatic protons and carbons are characteristic of the quinoline ring system, while the methyl group attached at the 3-position exhibits distinct chemical shifts in both ¹H and ¹³C NMR spectra rsc.orgmdpi.com.

For example, studies on substituted methylquinolines provide specific chemical shift data. In one study on 2-ethyl-3-methylquinoline, the ¹H NMR spectrum in CDCl₃ showed a singlet at 2.45 ppm for the methyl protons, and various multiplets and doublets in the aromatic region between 7.42 and 8.02 ppm mdpi.com. The corresponding ¹³C NMR spectrum showed a signal at 19.01 ppm for the methyl carbon, with aromatic carbon signals appearing between 125.49 and 163.20 ppm mdpi.com. These assignments are consistent with the expected electronic environment of the methyl group at the 3-position of the quinoline ring.

Interactive Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 2-Ethyl-3-methylquinoline in CDCl₃ mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-CH₃ | 2.45 | s | - |

| 4-H | 7.79 | s | - |

| 5-H | 8.02 | d | 8.5 |

| 6-H | 7.60 | t | 8.0 |

| 7-H | 7.67 | d | 8.0 |

| 8-H | 7.42 | t | 8.0 |

| 2-CH₂ | 2.98 | q | 8.5 |

| 2-CH₂CH₃ | 1.37 | t | 7.5 |

Interactive Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for 2-Ethyl-3-methylquinoline in CDCl₃ mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| 3-CH₃ | 19.01 |

| C-2 | 163.20 |

| C-3 | 135.62 |

| C-4 | 127.24 |

| C-5 | 129.30 |

| C-6 | 128.18 |

| C-7 | 128.44 |

| C-8 | 126.59 |

| C-8a | 146.59 |

| C-4a | 125.49 |

| 2-CH₂ | 29.42 |

| 2-CH₂CH₃ | 12.76 |

Tautomeric Studies via 13C NMR Spectroscopy

¹³C NMR spectroscopy can be a valuable tool for investigating tautomerism in quinoline derivatives, particularly for distinguishing between different tautomeric forms (e.g., keto-enol tautomerism in quinolin-4(1H)-ones) nuph.edu.uacdnsciencepub.com. The chemical shifts of specific carbon atoms, such as the C-4 carbon in quinolin-4(1H)-ones, are highly sensitive to the tautomeric form nuph.edu.ua. Significant deshielding of the C-4 carbon signal in the ¹³C NMR spectrum can indicate the prevalence of the 4-oxo form nuph.edu.ua. While studies specifically on the tautomerism of this compound itself using ¹³C NMR were not prominently found in the search results, research on related quinolone structures demonstrates the utility of this technique for such investigations nuph.edu.uacdnsciencepub.com. The experimental and calculated ¹³C NMR chemical shifts for the C-4 position in different tautomeric forms of quinolin-4(1H)-ones can serve as a criterion for assigning the predominant tautomeric form in solution nuph.edu.ua.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to the vibrational modes of the molecule. The resulting spectrum shows a series of absorption bands at specific wavenumbers, which are characteristic of the functional groups present mdpi.commdpi.comgoogle.co.inderpharmachemica.comdergipark.org.trnih.gov. For this compound, characteristic IR bands are expected for the C-H stretching vibrations in the aromatic and methyl regions, as well as C=C and C=N stretching vibrations within the quinoline ring system mdpi.comderpharmachemica.comresearchgate.netnih.gov.

Studies on quinoline derivatives highlight typical IR absorption ranges. Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹ derpharmachemica.com. C=C stretching vibrations in quinoline rings are often observed in the range of 1617–1507 cm⁻¹ mdpi.com. C-N stretching vibrations can be more difficult to assign but are generally found in the range of 1165 to 1185 cm⁻¹ researchgate.net. The absence of certain bands, such as N-H stretching bands around 3275–3285 cm⁻¹, can be used to confirm the formation of the quinoline ring system during synthesis nih.gov.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy measures the inelastic scattering of light by a sample, which also corresponds to the vibrational modes of the molecule mdpi.comnih.govolemiss.edu. Raman spectroscopy is particularly useful for studying symmetric vibrations and provides complementary information to FT-IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa dergipark.org.trresearchgate.net. For this compound, FT-Raman spectroscopy can provide additional details about the skeletal vibrations of the quinoline ring and the vibrations of the methyl group olemiss.eduresearchgate.net.

Combined FT-IR and FT-Raman studies, often supported by theoretical calculations, allow for a more comprehensive understanding of the vibrational properties and structural characteristics of quinoline derivatives derpharmachemica.comdergipark.org.trresearchgate.netnih.govresearchgate.net. For instance, a computational study on 2-chloro-3-methylquinoline (B1584123) utilized both FT-IR and FT-Raman spectroscopy along with DFT calculations to analyze its vibrational spectra and confirm its structure researchgate.netresearchgate.net. Experimental FT-IR and FT-Raman spectra were recorded and compared with theoretically predicted vibrational frequencies, with good agreement observed researchgate.netresearchgate.net. Specific bands in the Raman spectrum can also provide information about molecular motions, such as the torsion of the methyl group researchgate.net.

Interactive Table 3: Typical Vibrational Band Ranges for Quinoline Derivatives

| Vibration Type | FT-IR Range (cm⁻¹) | FT-Raman Range (cm⁻¹) | Notes |

| Aromatic C-H Stretching | 3100–3000 | - | Characteristic weak bands derpharmachemica.com. |

| C=C Stretching | 1617–1507 | 1572-1637 | Quinoline ring vibrations mdpi.comdergipark.org.tr. |

| C=N Stretching | ~1620 | ~1629 | Quinoline ring vibrations nih.gov. |

| C-N Stretching | 1165–1185 | - | Can be difficult to assign researchgate.net. |

| C-H Bending | 1473–1374 | 1106–969 | In-plane and out-of-plane deformations mdpi.com. |

Interpretation of Characteristic Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and dynamics of compounds like this compound. These techniques probe the vibrational modes of a molecule, which are related to the stretching and bending of its chemical bonds. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability edinst.com. The combination of both techniques offers a more complete characterization of the vibrational spectrum edinst.com.

Studies on quinoline derivatives, including those with methyl substitutions, have utilized IR and Raman spectroscopy, often in conjunction with theoretical calculations such as Density Functional Theory (DFT), to assign specific vibrational modes. For instance, a study on 2-chloro-3-methylquinoline involved experimental FT-IR and FT-Raman techniques alongside DFT calculations to analyze its molecular structure and vibrational spectra researchgate.netresearchgate.net. The theoretical vibrational wavenumbers calculated in this study showed good agreement with available experimental results researchgate.net.

While specific detailed assignments for all vibrational modes of this compound are not extensively detailed in the immediate search results, general principles from studies on related quinoline and methyl-substituted aromatic compounds can be applied. For example, studies on other methylquinolines and related nitrogen-containing heterocycles discuss characteristic peaks arising from C-H stretching vibrations in both aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring system, and various bending modes of the ring and substituents researchgate.netnih.gov. The position and intensity of these bands are sensitive to the molecular structure and the presence of substituents. Computational studies can aid in the interpretation by predicting vibrational frequencies and intensities and providing potential energy distribution analysis to assign modes to specific atomic motions researchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. The UV-Vis spectrum of a compound provides information about its electronic structure, including the presence of conjugated systems and chromophores.

Electronic Absorption Properties and Solvent Effects

The electronic absorption properties of quinoline and its derivatives, including this compound, are primarily associated with π-π* and n-π* electronic transitions of the aromatic ring system and the nitrogen atom. These transitions typically occur in the UV region of the spectrum. The position and intensity of the absorption bands are influenced by the molecular structure and the surrounding environment, particularly the solvent.

For quinoline derivatives, the UV-Vis spectra are typically recorded in the range of 200-400 nm researchgate.netresearchgate.net. The absorption maxima (λmax) are characteristic of the specific compound. For example, this compound itself has a reported λmax of 318 nm in aqueous ethanol (B145695) guidechem.com.

Solvent effects on UV-Vis spectra, known as solvatochromism, arise from the interactions between the solute molecule and the solvent molecules. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which can stabilize or destabilize the ground and excited electronic states of the solute, leading to shifts in the absorption maxima scribd.comsciencepublishinggroup.com. Depending on the nature of the electronic transition and the polarity of the solvent, a shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) can be observed scribd.comsciencepublishinggroup.com. Studies on various quinoline derivatives and other aromatic compounds have demonstrated significant solvent effects on their UV-Vis absorption spectra sciencepublishinggroup.comresearchgate.netbiointerfaceresearch.com. For instance, increasing solvent polarity can lead to bathochromic shifts in the absorption maxima for certain quinoline derivatives researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. Electron ionization (EI) MS is a common technique where the molecule is bombarded with electrons, causing ionization and fragmentation.

The EI-MS spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. For this compound (C10H9N), the molecular weight is 143.19 g/mol , and the exact mass is 143.0735 Da fishersci.semetabolomicsworkbench.orgnih.gov. Therefore, the molecular ion peak is expected at m/z 143.

Studies on the mass spectra of alkylquinolines have shown that their fragmentation patterns are often analogous to those of alkylbenzenes and alkylpyridines cdnsciencepub.com. Fragmentation occurs through the cleavage of chemical bonds, yielding characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This allows for the determination of the elemental composition of ions, which is crucial for confirming the molecular formula of a compound and its fragments. HRMS is often coupled with techniques like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) for the analysis of complex mixtures researchgate.net.

For this compound, HRMS can be used to confirm its molecular formula, C10H9N, by precisely measuring the mass of the molecular ion and comparing it to the calculated exact mass rsc.org. HRMS is also valuable for elucidating the elemental composition of fragment ions observed in the mass spectrum, which aids in the determination of fragmentation pathways. While specific HRMS data for this compound were not extensively found, studies on related quinoline derivatives demonstrate the use of HRMS (e.g., ESI-HRMS) to confirm calculated m/z values for protonated molecules and fragment ions rsc.org.

Mechanistic Fragmentation Pathways

The fragmentation of alkylquinolines under electron ionization can involve complex rearrangement processes in addition to simple bond cleavages cdnsciencepub.com. Studies on methylquinolines indicate that fragmentation often proceeds through the loss of a hydrogen atom (M-1) and subsequent loss of HCN (M-H-HCN) cdnsciencepub.com. The methyl group can also influence fragmentation, potentially leading to the loss of a methyl radical (M-15) or other fragments involving the methyl carbon cdnsciencepub.com.

Based on studies of alkylquinolines, potential fragmentation pathways for this compound could include:

Loss of a hydrogen radical from the molecular ion (m/z 143) to form an M-1 ion (m/z 142).

Loss of a methyl radical (CH3) from the molecular ion (m/z 143) to form an M-15 ion (m/z 128). This ion corresponds to the quinoline radical cation.

Further fragmentation of the M-1 or M-15 ions through the loss of neutral molecules such as HCN (27 Da) or C2H2 (26 Da), which are common fragmentation pathways for quinoline systems cdnsciencepub.com. For example, the loss of HCN from the m/z 128 ion would result in an ion at m/z 101.

The relative abundance of these fragment ions in the mass spectrum provides clues about the favored fragmentation pathways. Deuterium labeling experiments have been used in studies of other alkylquinolines to gain further insight into the mechanisms of fragmentation cdnsciencepub.comcdnsciencepub.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the precise positions of atoms and the geometry of the molecule in the solid state. This technique provides definitive information about bond lengths, bond angles, and molecular conformation.

While obtaining single crystals of this compound itself for X-ray diffraction might be challenging if it is a liquid at room temperature, X-ray crystallography has been successfully applied to determine the crystal structures of various substituted quinoline derivatives nih.govmdpi.comiucr.org. These studies provide detailed structural parameters and reveal how molecules pack in the crystal lattice, including information about intermolecular interactions such as π-π stacking and hydrogen bonding nih.govmdpi.com.

For example, the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, a related methylquinoline derivative, was determined by single-crystal X-ray diffraction, providing precise bond lengths and angles within the quinoline ring system and its substituents nih.gov. The crystal packing analysis revealed π-π stacking interactions between the quinoline rings nih.gov. Such studies on analogous compounds provide valuable insights into the solid-state behavior and structural characteristics that can be relevant to understanding this compound, even if a direct crystal structure for this compound was not found in the immediate search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11926 |

| Quinoline | 7047 |

| 2-chloro-3-methylquinoline | 17039638 (for 2-Amino-6-methoxy-3-methylquinoline, specific CID for 2-chloro-3-methylquinoline not found in top results, but the compound was mentioned) researchgate.netresearchgate.netcenmed.com |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | Not explicitly found in PubChem results, but crystal structure discussed nih.gov |

This article focuses on the spectroscopic characterization and structural elucidation of the chemical compound this compound, exploring its properties through various analytical techniques.

Interpretation of Characteristic Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in understanding the molecular structure and dynamics of compounds like this compound. These methods probe the fundamental vibrations of a molecule's chemical bonds. IR spectroscopy measures the absorption of infrared light due to vibrations that change the molecular dipole moment, while Raman spectroscopy analyzes the scattering of light caused by vibrations that alter the molecule's polarizability. edinst.com The complementary nature of these techniques allows for a comprehensive analysis of a molecule's vibrational modes. edinst.com

Research on quinoline derivatives, including those with methyl substituents, frequently employs IR and Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT), to accurately assign observed spectral bands to specific molecular vibrations. For example, a study investigating 2-chloro-3-methylquinoline utilized experimental FT-IR and FT-Raman data in conjunction with DFT calculations to analyze its vibrational spectrum and molecular structure. researchgate.netresearchgate.net The theoretical vibrational frequencies calculated in this research demonstrated good agreement with experimental observations. researchgate.net While detailed, specific assignments for all vibrational modes of this compound were not exhaustively found in the immediate search results, general principles derived from studies on related quinoline and methyl-substituted aromatic compounds provide a framework for interpretation. These studies highlight characteristic spectral features arising from C-H stretching vibrations in both the aromatic ring and the methyl group, as well as C=C and C=N stretching modes within the quinoline ring system and various bending vibrations of the ring and its substituents. researchgate.netnih.gov The precise positions and intensities of these spectral bands are sensitive indicators of the molecule's structure and the nature and position of substituents. Computational approaches are valuable tools in this context, offering predictions of vibrational frequencies and intensities and facilitating the assignment of modes through potential energy distribution analysis. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to investigate the electronic transitions that occur within a molecule upon the absorption of ultraviolet or visible light. The resulting spectrum provides insights into the electronic structure of the compound, including the presence and nature of conjugated systems and chromophores.

Electronic Absorption Properties and Solvent Effects

The electronic absorption characteristics of quinoline compounds, including this compound, are primarily attributed to π-π* and n-π* electronic transitions involving the aromatic ring system and the nitrogen atom. These transitions typically manifest in the UV region of the electromagnetic spectrum. The location and intensity of the absorption bands are influenced by the molecular structure and the surrounding environment, particularly the solvent.

UV-Vis spectra of quinoline derivatives are commonly recorded within the 200-400 nm range. researchgate.netresearchgate.net The wavelength of maximum absorption (λmax) is a characteristic property of a specific compound. For this compound, a reported λmax is 318 nm in aqueous ethanol. guidechem.com

The influence of solvents on UV-Vis spectra, known as solvatochromism, arises from interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. scribd.comsciencepublishinggroup.com These interactions can differentially stabilize the ground and excited electronic states of the solute, leading to shifts in the absorption maxima. scribd.comsciencepublishinggroup.com Depending on the nature of the electronic transition and the solvent's polarity, a shift towards longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) may be observed. scribd.comsciencepublishinggroup.com Studies on various quinoline derivatives and other aromatic compounds have demonstrated notable solvent effects on their UV-Vis absorption spectra. sciencepublishinggroup.comresearchgate.netbiointerfaceresearch.com For instance, increased solvent polarity has been shown to induce bathochromic shifts in the absorption maxima for certain quinoline derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique employed to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and fragmentation patterns of a compound. Electron ionization (EI) MS is a widely used method where molecules are ionized and fragmented by electron bombardment.

The EI-MS spectrum of this compound typically exhibits a molecular ion peak corresponding to its molecular weight. This compound has a molecular formula of C10H9N, a molecular weight of 143.19 g/mol , and an exact mass of 143.0735 Da. fishersci.semetabolomicsworkbench.orgnih.gov Consequently, the molecular ion peak is expected at m/z 143.

Investigations into the mass spectra of alkylquinolines have revealed that their fragmentation pathways often share similarities with those of alkylbenzenes and alkylpyridines. cdnsciencepub.com Fragmentation occurs through the cleavage of chemical bonds, generating characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This is particularly valuable for confirming the molecular formula of both the parent compound and its fragment ions. HRMS is frequently coupled with separation techniques like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) for the analysis of complex samples. researchgate.net

For this compound, HRMS can be used to confirm its molecular formula (C10H9N) by precisely measuring the mass of the molecular ion and comparing it to the calculated exact mass. HRMS is also beneficial for determining the elemental composition of fragment ions observed in the mass spectrum, which aids in the elucidation of fragmentation pathways. rsc.org While extensive specific HRMS data for this compound were not found in the immediate search results, studies on related quinoline derivatives illustrate the application of HRMS (e.g., ESI-HRMS) to verify calculated m/z values for protonated molecules and fragment ions. rsc.org

Mechanistic Fragmentation Pathways

The fragmentation of alkylquinolines under electron ionization can involve complex rearrangement processes in addition to simple bond cleavages. cdnsciencepub.com Studies on methylquinolines suggest that fragmentation often proceeds via the loss of a hydrogen atom (M-1) followed by the subsequent loss of HCN (M-H-HCN). cdnsciencepub.com The methyl group can also influence the fragmentation pattern, potentially leading to the loss of a methyl radical (M-15) or other fragments incorporating the methyl carbon. cdnsciencepub.com

Based on the fragmentation patterns observed for other alkylquinolines, potential mechanistic fragmentation pathways for this compound under electron ionization could include:

Loss of a hydrogen radical from the molecular ion (m/z 143) to yield an M-1 ion (m/z 142).

Loss of a methyl radical (CH3) from the molecular ion (m/z 143) to produce an M-15 ion (m/z 128). This ion corresponds to the quinoline radical cation.

Further fragmentation of the M-1 or M-15 ions through the expulsion of neutral molecules such as HCN (27 Da) or C2H2 (26 Da), which are characteristic fragmentation routes for quinoline systems. cdnsciencepub.com For example, the loss of HCN from the m/z 128 ion would result in an ion at m/z 101.

The relative intensities of these fragment ions in the mass spectrum provide information about the favored fragmentation pathways. Deuterium labeling experiments have been employed in studies of other alkylquinolines to gain deeper insights into their fragmentation mechanisms. cdnsciencepub.comcdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

Although this compound is reported as a liquid at room temperature, which might present challenges for growing single crystals suitable for X-ray diffraction, X-ray crystallography has been successfully applied to determine the crystal structures of various substituted quinoline derivatives. nih.govmdpi.comiucr.org These studies provide detailed structural parameters and information about how molecules pack in the crystal lattice, including insights into intermolecular interactions such as π-π stacking and hydrogen bonding. nih.govmdpi.com

For instance, the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, a related methylquinoline derivative, was determined using single-crystal X-ray diffraction, providing precise bond lengths and angles within the quinoline ring system and its substituents. nih.gov Analysis of the crystal packing in this compound revealed π-π stacking interactions between the quinoline rings. nih.gov Such crystallographic studies on analogous compounds offer valuable information regarding the solid-state behavior and structural characteristics that can be relevant to understanding this compound, even in the absence of a direct crystal structure for the parent compound in the immediate search results.

Crystal Structure Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction is a fundamental technique for determining the three-dimensional structure of crystalline materials at the atomic level, providing detailed information about the crystal lattice, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions youtube.comuhu-ciqso.esuol.de. This technique is crucial for understanding structure-property relationships in crystalline substances uhu-ciqso.es.

While direct crystal structure data specifically for this compound was not extensively found in the search results, studies on related methylquinoline derivatives and other quinoline compounds provide valuable insights into the typical crystallographic behavior and intermolecular forces present in this class of compounds.

Research on a quinoline carboxamide derivative, 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, revealed that the quinoline moiety in this compound is not entirely planar, showing a slight puckering in the pyridine (B92270) ring iucr.org. The crystal structure of this derivative is stabilized by both intra- and intermolecular hydrogen bonds iucr.org. Hirshfeld surface analysis and lattice energies were employed to investigate these intermolecular interactions iucr.org.

Another study on (E)-2-(3,4-dimethoxystyryl)quinoline, a biologically active heterocyclic compound, determined its crystal structure using single-crystal X-ray studies tandfonline.com. The compound crystallizes in a monoclinic space group P 21/c with eight molecules per unit cell (Z = 8) tandfonline.com. The crystal structure is stabilized by an elaborate network of intermolecular C–H…O hydrogen bonds, C–H…π, π–π, and van der Waals forces, forming supramolecular structures tandfonline.com. Hirshfeld surface analysis indicated that H…H and C···H/H···C interactions are the most significant contributions to the crystal packing tandfonline.com. The study also noted that the geometrical parameters from theoretical (DFT) studies were in good agreement with the experimental X-ray diffraction data, although slight variations in torsion angles were observed due to intermolecular hydrogen bond formation in the crystalline solid tandfonline.com.

Investigations into a 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline compound showed that its crystal packing is stabilized by C–H⋯π and weak N–H⋯π interactions, leading to a three-dimensional structure iucr.org. Hirshfeld surface analysis for this compound highlighted H⋯H, C⋯H/H⋯C, Cl⋯H/H⋯Cl, and N⋯H/H⋯N contacts as the most important contributions to crystal packing iucr.org.

Studies on quinolin-8-yl 4-chlorobenzoate (B1228818) also provided insights into intermolecular interactions in quinoline derivatives. Its crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions mdpi.com. The molecular conformation in the solid state shows an orthogonal orientation between the aromatic rings mdpi.com. Calculated interaction energies suggested that dispersion forces contribute more significantly to crystal packing than electrostatic forces in this case, which correlates with the limited number of short hydrogen bonds detected mdpi.com.

In the crystal structure of a quinoline-triazole derivative, C–H⋯N, C–H…π, and π…π interactions were found to stabilize the crystal packing, assembling molecules into a two-dimensional supramolecular framework researchgate.net. Similarly, crystal structure analysis of nitro-tetrahydroquinoline derivatives indicated that molecular packing results from combinations of intermolecular hydrogen bonds (such as N—H—O type) and van der Waals interactions, as well as N—H—π interactions scielo.org.co. The ability to form different types of hydrogen bonds can influence the crystal packing in these regioisomers scielo.org.co.

Co-crystals of 6-methylquinoline (B44275) with various nitrobenzoic acids have also been studied crystallographically iucr.org. These structures exhibit hydrogen bonds between the acid and base molecules, as well as other interactions like π–π interactions between benzene (B151609) rings and C—H⋯O hydrogen bonds iucr.org. These interactions lead to different structural arrangements, including layer structures and three-dimensional networks iucr.org.

Data from the search results on related quinoline compounds are presented in the table below, illustrating typical crystal data parameters and observed intermolecular interactions.

| Compound | Space Group | Crystal System | Intermolecular Interactions | Reference |

| (E)-2-(3,4-dimethoxystyryl)quinoline | P 21/c | Monoclinic | C–H…O, C–H…π, π–π, van der Waals | tandfonline.com |

| 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | Not specified | Not specified | C–H⋯π, N–H⋯π, H⋯H, C⋯H/H⋯C, Cl⋯H/H⋯Cl, N⋯H/H⋯N | iucr.org |

| Quinolin-8-yl 4-chlorobenzoate | Not specified | Not specified | C-H···N, C-H···O, Cl···π, π···π, dispersion forces | mdpi.com |

| Quinoline-triazole derivative | Not specified | Not specified | C–H⋯N, C–H…π, π…π | researchgate.net |

| Nitro-tetrahydroquinoline derivatives | Not specified | Not specified | N—H—O, van der Waals, N—H—π | scielo.org.co |

| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | Not specified | Not specified | Intra- and intermolecular hydrogen bonds | iucr.org |

| 2-methylquinolin-1-ium 2-carboxy-3-nitrobenzoate salt | P21/c | Monoclinic | N–H….O, O–H…O, H….H, C….H, C–H….O, π…π | researchgate.net |

| Co-crystals of 6-methylquinoline with nitrobenzoic acids | Various | Various | Hydrogen bonds (O-H...N, N-H...O), π–π, C—H⋯O, O⋯Cl contacts | iucr.org |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of 3-methylquinoline. In ¹H NMR spectra, characteristic signals for the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings are observed, along with a singlet for the methyl group protons. chemicalbook.com ¹³C NMR spectroscopy provides detailed information about the carbon framework. nih.govspectrabase.com The chemical shifts are influenced by the nitrogen heteroatom and the methyl substituent. For instance, studies have shown that the 3-methyl substituent induces an upfield shift of approximately 1.0 ppm at the C7 position. publish.csiro.au

Density Functional Theory (DFT) Studies

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), this compound exhibits a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 143.19 g/mol . nih.govnist.gov The fragmentation pattern provides further structural information.

Chromatographic Methods

Gas chromatography (GC) is a common method for the analysis and separation of this compound from mixtures. Its retention behavior is characterized by the Kovats retention index, which has been determined on various stationary phases. nih.gov For example, reported Kovats retention indices include values around 1346 on standard non-polar columns and 2014 on standard polar columns. nih.gov High-performance liquid chromatography (HPLC) is also utilized, particularly for the analysis of reaction mixtures during synthesis. ablelab.eu

Selected Analytical Data for this compound

| Technique | Data Type | Observed Value | Reference |

|---|---|---|---|

| 13C NMR | Chemical Shift (CDCl₃) | Various shifts reported for each carbon | nih.govspectrabase.com |

| Mass Spectrometry | Molecular Ion (m/z) | 143 | nih.govnist.gov |

| Gas Chromatography | Kovats Index (non-polar) | ~1346-1361 | nih.gov |

| Kovats Index (polar) | ~2014-2042 | nih.gov |

Biological Activity and Pharmacological Potential of 3 Methylquinoline Derivatives

Antimicrobial Properties

Derivatives of the 3-methylquinoline scaffold have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites. nih.govnih.gov

Antibacterial Activity and Mechanisms of Action (e.g., FtsZ inhibition)

A primary target for antibacterial action by quinoline (B57606) derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division. polyu.edu.hkresearchgate.net By inhibiting FtsZ, these compounds can effectively halt bacterial proliferation.

Researchers have synthesized and studied various 1-methylquinolinium (B1204318) derivatives, finding that substituents at the C-4 position of the quinolinium ring generally exhibit more potent antibacterial activity than those at the C-2 position. polyu.edu.hk This suggests the C-4 position may be critical for influencing the structure and function of the FtsZ protein. polyu.edu.hk For instance, a series of quinoline derivatives featuring a quaternary pyridinium (B92312) core demonstrated antibacterial activity against B. subtilis with Minimum Inhibitory Concentrations (MIC) ranging from 2–8 μg/mL. frontiersin.org Molecular docking studies indicated these compounds interact hydrophobically with FtsZ residues D199, L200, V297, and V307. researchgate.netfrontiersin.org

Another study focused on N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives, which were shown to be effective inhibitors of FtsZ polymerization and its GTPase activity. polyu.edu.hk This inhibition of FtsZ function leads to a cessation of cell division and subsequent bacterial cell death. polyu.edu.hk Thaizol-methylquinolinium derivatives have also been developed, with one compound, A2, showing strong antibacterial activity (MIC = 1.5 µg/mL) and low toxicity to mammalian cells. researchgate.net

Antifungal Activity

The quinoline scaffold is also a key component in compounds developed for their antifungal properties. nih.gov A series of novel quinoline derivatives were synthesized and tested for their in vitro antifungal activity. nih.gov Among them, 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol demonstrated antifungal activity that was comparable to or even higher than the standard drug, fluconazole. nih.gov Similarly, derivatives of quinazolin-4-(3H)-ones, which are structurally related to quinolines, have shown good antifungal activity against various tree plant fungi, including species of Fusarium oxysporum and Verticillium dahliae. researchgate.net

Antimalarial Potential

Quinoline and its derivatives have historically been cornerstone treatments for malaria. nih.gov Modern research continues to build on this legacy, creating hybrid molecules to combat drug-resistant strains of the Plasmodium parasite. nih.gov One such approach involves creating hybrids of quinoline and pyrazolopyridine. nih.gov A series of these hybrids were tested against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with several compounds showing potent antimalarial activity. nih.gov Notably, compound 5p, which has a 4-Cl substituent on both aryl rings, was found to be the most effective in both in vitro and in vivo studies. nih.gov

Another class of compounds, quinoline-pyrimidine linked calixarene (B151959) derivatives, also showed good antimalarial activity. mdpi.com Derivatives containing 8-hydroxyquinoline (B1678124) and 2-aminopyrimidine (B69317) exhibited IC₅₀ values of 0.043 µg/mL and 0.073 µg/mL, respectively, which are comparable to chloroquine. mdpi.com

Anticancer / Antitumor Activities

The anticancer potential of quinoline derivatives is a major area of research, with compounds being developed to target various cancer cell lines through multiple mechanisms. arabjchem.orgnih.gov A study of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones found that all tested analogues showed cytotoxic activity in the low micromolar range against both HL-60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov

Apoptosis Induction and Caspase Pathway Activation

A key mechanism for the anticancer effect of many this compound derivatives is the induction of apoptosis, or programmed cell death. tuni.firesearchgate.net This is often achieved through the activation of caspases, a family of protease enzymes central to the apoptotic process. researchgate.net